molecular formula C25H18ClNO5S B15028313 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-chlorobenzoate

2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-chlorobenzoate

Cat. No.: B15028313
M. Wt: 479.9 g/mol
InChI Key: WXZUBALDRUQMSY-UHFFFAOYSA-N
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Description

2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-chlorobenzoate is a complex organic compound with a unique structure that includes benzothiazine and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazine Ring: This step involves the cyclization of a suitable precursor to form the benzothiazine ring. Common reagents used in this step include sulfur and nitrogen-containing compounds.

    Introduction of the Allyl and Benzoyl Groups: The allyl and benzoyl groups are introduced through alkylation and acylation reactions, respectively. These reactions are typically carried out under basic or acidic conditions, depending on the specific reagents used.

    Formation of the Benzoate Ester: The final step involves the esterification of the benzothiazine derivative with 2-chlorobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can lead to the formation of epoxides, while nucleophilic substitution at the chlorobenzoate moiety can lead to the formation of various substituted benzoates.

Scientific Research Applications

2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate
  • 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (2,5-dioxo-1-pyrrolidinyl)acetate

Uniqueness

Compared to similar compounds, 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other benzothiazine derivatives.

Properties

Molecular Formula

C25H18ClNO5S

Molecular Weight

479.9 g/mol

IUPAC Name

(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 2-chlorobenzoate

InChI

InChI=1S/C25H18ClNO5S/c1-2-16-27-22(23(28)17-10-4-3-5-11-17)24(19-13-7-9-15-21(19)33(27,30)31)32-25(29)18-12-6-8-14-20(18)26/h2-15H,1,16H2

InChI Key

WXZUBALDRUQMSY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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